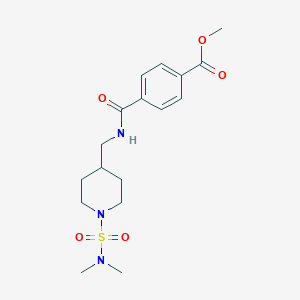
2-(4-Hydrazinylphenyl)acetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydrazinylphenyl)acetic acid dihydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is characterized by the presence of a hydrazine group attached to a phenylacetic acid moiety, and it exists as a dihydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride typically involves the reaction of 4-nitrophenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, followed by acidification to obtain the dihydrochloride salt. The reaction conditions include:
Reflux temperature: Approximately 100°C
Reaction time: 4-6 hours
Solvent: Ethanol or methanol
Acidification: Using hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydrazinylphenyl)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation products: Azides, nitroso compounds
Reduction products: Amines
Substitution products: Halogenated phenylacetic acids, nitrophenylacetic acids.
Aplicaciones Científicas De Investigación
2-(4-Hydrazinylphenyl)acetic acid dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydrazinobenzoic acid
- 4-Hydrazinylbenzene sulfonic acid
- 4-Hydrazinylbenzoic acid methyl ester
Uniqueness
2-(4-Hydrazinylphenyl)acetic acid dihydrochloride is unique due to its specific structure, which combines a hydrazine group with a phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propiedades
IUPAC Name |
2-(4-hydrazinylphenyl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-10-7-3-1-6(2-4-7)5-8(11)12;;/h1-4,10H,5,9H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJFJSLCMCVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)
![3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B2732183.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)

![2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2732189.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)


![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)
![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-6-yl]ethan-1-one](/img/structure/B2732197.png)


![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)
